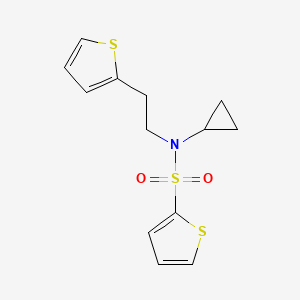

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 1797570-80-9

Cat. No.: VC4181024

Molecular Formula: C13H15NO2S3

Molecular Weight: 313.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797570-80-9 |

|---|---|

| Molecular Formula | C13H15NO2S3 |

| Molecular Weight | 313.45 |

| IUPAC Name | N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 |

| Standard InChI Key | ZPVRZRPUVDCUKK-UHFFFAOYSA-N |

| SMILES | C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CS3 |

Introduction

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features. It combines a cyclopropyl group, a thiophene ring, and a sulfonamide linkage, which may contribute to its potential biological activities and chemical reactivity. The compound's molecular formula is C13H15NO2S3, and it has a molecular weight of approximately 313.5 g/mol .

Synthesis and Chemical Behavior

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. These may include the formation of the thiophene ring, introduction of the cyclopropyl group, and attachment of the sulfonamide moiety. The specific conditions for these reactions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity.

Potential Chemical Reactions

-

Substitution Reactions: The thiophene rings may undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.

-

Oxidation and Reduction: The sulfonamide group can be involved in oxidation reactions, while the thiophene rings can be oxidized to sulfoxides or sulfones under appropriate conditions.

Biological Activity and Potential Applications

Research on N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is limited, but compounds with similar structural features have shown antimicrobial and anti-inflammatory properties. The sulfonamide group is known for its ability to interact with specific enzymes and receptors, potentially modulating various biological pathways.

Antimicrobial Activity

Similar sulfonamide compounds have been studied for their antimicrobial properties, suggesting that N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide could exhibit activity against bacterial or fungal pathogens.

Anti-inflammatory Activity

The presence of a sulfonamide group may also confer anti-inflammatory properties, as seen in other compounds with similar structures. This could involve interaction with inflammatory mediators or pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume